molecular formula C24H18FeO2-6 B1365260 1,1-Dibenzoylferrocene

1,1-Dibenzoylferrocene

Cat. No.: B1365260
M. Wt: 394.2 g/mol
InChI Key: MMGLDCAQWBHECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferrocene, 1,1’-dibenzoyl- is an organometallic compound with the molecular formula C24H18FeO2. It consists of a ferrocene core where two cyclopentadienyl rings are bonded to an iron atom, and each cyclopentadienyl ring is substituted with a benzoyl group. This compound is known for its stability and unique electronic properties, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ferrocene, 1,1’-dibenzoyl- typically involves the acylation of ferrocene. One common method is the Friedel-Crafts acylation, where ferrocene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for ferrocene, 1,1’-dibenzoyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ferrocene, 1,1’-dibenzoyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of ferrocene leads to ferrocenium ions, while acylation results in substituted ferrocene derivatives .

Scientific Research Applications

Ferrocene, 1,1’-dibenzoyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ferrocene, 1,1’-dibenzoyl- involves its ability to undergo redox reactions. The iron center can switch between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its applications in catalysis and as an electrochemical sensor. In biological systems, the generation of ROS through Fenton-like reactions is a key mechanism for its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: Ferrocene, 1,1’-dibenzoyl- is unique due to the presence of benzoyl groups, which enhance its stability and electronic properties. These modifications make it more suitable for specific applications, such as in the development of advanced materials and as a catalyst in organic synthesis .

Properties

Molecular Formula

C24H18FeO2-6

Molecular Weight

394.2 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-yl(phenyl)methanone;cyclopentyl(phenyl)methanone;iron

InChI

InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H;/q-5;-1;

InChI Key

MMGLDCAQWBHECK-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[C-]2C=CC=C2.[Fe]

Origin of Product

United States

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